1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a bromomethyl group and a dimethylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common synthetic route includes the bromination of a piperidine derivative followed by acylation with 2,2-dimethylpropanoyl chloride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can modulate various biological pathways, making the compound useful in biochemical research.
Comparison with Similar Compounds
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperidine derivatives such as:
1-[3-(Chloromethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[3-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one: Contains a hydroxymethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its bromomethyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets .
Properties
IUPAC Name |
1-[3-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAYVAMSOFARES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.